1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O and its molecular weight is 413.99. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
Compounds with piperazine and indole derivatives serve as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These reactions are fundamental in the discovery and development of new therapeutic agents, highlighting the versatility and reactivity of such compounds in organic synthesis (Roman, 2013).
Electrochemical Detection of DNA Interaction
Mannich base derivatives containing aromatic/heteroaromatic propanone structures, similar to the core structure of the queried compound, have been explored for their interaction with DNA. The use of electrochemical assays to study these interactions can provide insights into the mechanisms of drug-DNA interactions, which is crucial for the design of new drugs (Istanbullu et al., 2017).
Analysis Tools in Stability Tests of Psychoactive Substances
Raman spectroscopy and gas chromatography have been used as analysis tools in stability tests of synthetic psychoactive substances. This application demonstrates the importance of these compounds in developing analytical methodologies for assessing the stability and safety of chemical substances (Frączak et al., 2020).
Metabolism-Dependent Mutagenicity Studies
The metabolism-dependent mutagenicity of compounds containing piperazinyl indazole motifs has been investigated to understand the role of metabolic processes in drug-induced mutagenicity. This research underscores the significance of metabolic studies in evaluating the safety profiles of new chemical entities (Chen et al., 2006).
Pharmacological Evaluations
Novel derivatives involving piperazine and indole structures have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies are pivotal in the discovery and optimization of new therapeutic agents (Kumar et al., 2017).
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O.ClH/c1-18-8-10-21(11-9-18)26-14-12-25(13-15-26)16-22(28)17-27-20(3)19(2)23-6-4-5-7-24(23)27;/h4-11,22,28H,12-17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABYFQHUJQLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C(=C(C4=CC=CC=C43)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.